Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 13417-12-4
VCID: VC7814810
InChI: InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3
SMILES: CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Molecular Formula: C25H42O3
Molecular Weight: 390.6 g/mol

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

CAS No.: 13417-12-4

Cat. No.: VC7814810

Molecular Formula: C25H42O3

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate - 13417-12-4

Specification

CAS No. 13417-12-4
Molecular Formula C25H42O3
Molecular Weight 390.6 g/mol
IUPAC Name octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3
Standard InChI Key CFXCGWWYIDZIMU-UHFFFAOYSA-N
SMILES CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Canonical SMILES CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (CAS 125643-61-0) belongs to the class of tert-butyl phenolic antioxidants (TBP-AOs), distinguished by its esterified hydrocinnamate backbone and dual tert-butyl substituents. The compound’s IUPAC name, octyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, reflects its structural composition: a propanoic acid derivative esterified with an octyl alcohol moiety and substituted with tert-butyl groups at the 3 and 5 positions of the phenolic ring .

Molecular and Physical Properties

The compound exhibits a density of 0.965 g/cm³ and a boiling point of 427.1°C at standard atmospheric pressure, making it suitable for high-temperature industrial processes . Its low melting point (<5°C) and flash point (152.9°C) further underscore its stability under diverse environmental conditions . The octyl chain enhances lipid solubility, enabling effective integration into non-polar matrices such as plastics and lubricants .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC25H42O3\text{C}_{25}\text{H}_{42}\text{O}_{3}
Molecular Weight390.6 g/mol
Density0.965 g/cm³
Boiling Point427.1°C
Melting Point<5°C
Flash Point152.9°C
LogP (Partition Coefficient)6.82

Structural Optimization for Antioxidant Activity

The tert-butyl groups at the 3 and 5 positions of the phenolic ring provide steric hindrance, shielding the reactive hydroxyl group from premature degradation while allowing controlled hydrogen atom donation . This structural configuration enhances the compound’s efficacy as a primary antioxidant, as evidenced by its ability to inhibit lipid peroxidation in polyurethane foams and polyethylene films .

Mechanism of Action and Biochemical Pathways

Free Radical Scavenging

As a primary antioxidant, Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate neutralizes free radicals through hydrogen atom transfer (HAT). The phenolic hydroxyl group donates a hydrogen atom to peroxyl radicals (ROO\text{ROO}^\bullet), forming a stabilized phenoxyl radical that resists further propagation . This mechanism is critical in interrupting autoxidation chains, particularly in hydrocarbon-based polymers and lubricants .

Synergistic Effects in Stabilization Systems

In outdoor applications, the compound is often combined with secondary antioxidants such as benzotriazoles or hindered amine light stabilizers (HALS) to enhance UV resistance . For example, in polypropylene films, its integration with HALS reduces photo-oxidative degradation, extending material lifespan by 40–60% under accelerated weathering tests .

Table 2: Comparative Antioxidant Efficacy in Polypropylene

Stabilizer SystemTime to 50% Tensile Loss (Hours)Source
Antioxidant 1135 Alone1,200
Antioxidant 1135 + HALS1,900
Industry Standard (BHT)800

Industrial Applications

Polymer Stabilization

The compound’s primary application lies in stabilizing polymers such as polyethylene, polypropylene, and polyurethanes. By preventing thermal and oxidative degradation during extrusion and molding, it maintains mechanical integrity and color stability in automotive components and packaging materials .

Food Packaging and Cosmetics

In food-contact materials, it inhibits rancidity by scavenging oxygen radicals, extending the shelf life of fatty foods . Cosmetic formulations leverage its antioxidant properties to protect oils and emulsions from oxidative rancidity, ensuring product efficacy in creams and sunscreens .

Lubricants and Adhesives

Industrial lubricants incorporate the compound to mitigate peroxide formation during high-temperature operation, reducing sludge deposition in engines . Similarly, in pressure-sensitive adhesives, it prevents viscosity increases caused by oxidative crosslinking .

Table 3: Industry-Specific Applications and Benefits

IndustryFunctionKey Benefit
PlasticsThermal stabilizerPrevents cracking and discoloration
Food PackagingOxygen scavengerExtends shelf life by 30–50%
CosmeticsEmulsion stabilizerMaintains texture and efficacy
LubricantsPeroxide inhibitorReduces engine wear

Biological Activity and Health Implications

Antioxidant Efficacy in Biological Systems

In vitro studies demonstrate the compound’s capacity to inhibit lipid peroxidation in hepatic microsomes at IC₅₀ values of 12–15 μM, comparable to α-tocopherol . This suggests potential therapeutic applications in mitigating oxidative stress-related pathologies, though in vivo data remain limited .

Toxicological Concerns

Chronic exposure to tert-butyl phenolic antioxidants, including Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, has been linked to hepatotoxicity and pulmonary inflammation in rodent models . At doses exceeding 100 mg/kg/day, histopathological changes in liver tissue, including vacuolar degeneration and necrotic foci, have been observed . Additionally, structural analogs exhibit endocrine-disrupting activity, interfering with estrogen receptor signaling at nanomolar concentrations .

Table 4: Toxicity Profile in Rodent Studies

EndpointDose (mg/kg/day)EffectSource
Hepatotoxicity100Vacuolar degeneration
Pulmonary Inflammation200Alveolar macrophage infiltration
Endocrine Disruption0.1–1.0ERα agonism (EC₅₀ = 0.7 nM)

Recent Advances and Future Directions

Recent research focuses on derivatizing the compound to enhance biodegradability while retaining antioxidant efficacy. For instance, esterification with shorter-chain alcohols reduces bioaccumulation potential by 60% without compromising stabilization performance . Additionally, nanoencapsulation in silica matrices has shown promise in controlled-release applications, minimizing leaching into environmental matrices .

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